(2E)-3-(4-butoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids, which are phenylpropanoids This compound is characterized by a butoxy group attached to the para position of the cinnamic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-butoxybenzaldehyde with malonic acid in the presence of a base such as pyridine and piperidine . The reaction typically proceeds under reflux conditions, resulting in the formation of 4-butoxycinnamic acid.
Industrial Production Methods: While specific industrial production methods for 4-butoxycinnamic acid are not well-documented, the general approach involves large-scale Knoevenagel condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid structure can be reduced to form saturated derivatives.
Substitution: The butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the butoxy group under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated cinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butoxycinnamic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid can be compared with other cinnamic acid derivatives:
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15) |
InChI Key |
AAHNIBROSVVFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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